
Desthiazolylmethyloxycarbonyl Ritonavir-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a deuterated analog of the metabolite Desthiazolylmethyloxycarbonyl Ritonavir, where six hydrogen atoms are replaced by deuterium atoms . This isotopic substitution enhances metabolic stability via the kinetic isotope effect, making it a critical tool for studying pharmacokinetics, enzyme inhibition mechanisms (particularly HIV protease inhibition), and metabolite profiling using mass spectrometry .
Preparation Methods
The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves multiple steps, starting from the precursor Ritonavir. The synthetic route typically includes the introduction of deuterium atoms to create the labeled compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods are similar but scaled up to meet the demand for research purposes .
Chemical Reactions Analysis
Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmacokinetic Studies
Desthiazolylmethyloxycarbonyl Ritonavir-d6 is extensively employed in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir. The deuterium labeling allows for precise tracking of the compound through mass spectrometry, enabling researchers to:
- Monitor Metabolite Profiles : By analyzing biological samples such as blood and urine, researchers can identify the metabolic pathways of Ritonavir and its metabolites.
- Evaluate Drug Interactions : The compound serves as a probe substrate to investigate how other drugs affect the metabolism of Ritonavir. This is critical for predicting potential drug-drug interactions that could alter therapeutic outcomes.
Drug Interaction Studies
Ritonavir is known for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. This compound plays a crucial role in studies examining:
- Enzyme Inhibition : Researchers utilize this compound to assess how various drugs interact with CYP3A4, which is significant for understanding the safety and efficacy of combination therapies in HIV treatment .
- Boosting Effects : The compound helps elucidate the mechanisms by which Ritonavir enhances the bioavailability of other protease inhibitors when administered at subtherapeutic doses .
Quality Control and Analytical Method Validation
In pharmaceutical research, this compound is used as an internal standard in quantitative assays. Its applications include:
- Standardization in Assays : By comparing the signal intensity of this compound to that of Ritonavir, researchers can accurately quantify drug concentrations in biological samples. This is essential for ensuring consistent dosing in clinical trials.
- Validation of Analytical Techniques : The compound serves as a reference standard for validating methods used in the quality control of Ritonavir formulations, ensuring compliance with regulatory standards .
Case Studies and Research Findings
Several studies highlight the importance of this compound in understanding drug behavior:
- Metabolic Pathway Elucidation :
- Drug Interaction Profiling :
- Analytical Method Development :
Mechanism of Action
The mechanism of action of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves its role as a protease inhibitor. It targets the HIV-1 protease enzyme, preventing the maturation of viral particles. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected individuals. The compound also affects the proteasome activity and unfolded protein response pathways, which are crucial for its antiviral effects .
Comparison with Similar Compounds
Key Specifications :
- Molecular Formula : C₃₂D₆H₃₉N₅O₃S
- Molecular Weight : 585.83 g/mol
- CAS Number: 1217772-02-5 (deuterated form); 176655-55-3 (non-deuterated parent)
- Applications : Metabolic pathway tracing, protein binding assays, and enzyme-substrate interaction studies .
Parent Compound: Desthiazolylmethyloxycarbonyl Ritonavir
- Structure : Lacks deuterium substitution; molecular formula C₃₂H₄₅N₅O₃S (MW 579.8 g/mol) .
- Role : A metabolite of Ritonavir , an HIV protease inhibitor, used to study metabolic transformations .
- Key Differences: Metabolic Stability: The non-deuterated form undergoes faster enzymatic degradation compared to the deuterated analog . Research Utility: The deuterated variant’s distinct mass signature enables precise metabolite quantification in mass spectrometry, unlike the parent compound .
Other Deuterated Antiviral Compounds
Examples include Nevirapine-d5 , Ribavirin-¹³C5 , and (5R)-Rupintrivir-d3 .
Compound | Isotopic Label | Molecular Weight (g/mol) | Primary Application | Metabolic Stability Enhancement |
---|---|---|---|---|
Desthiazolylmethyloxycarbonyl Ritonavir-d6 | ⁶D | 585.83 | HIV protease inhibition studies | High (kinetic isotope effect) |
Nevirapine-d5 | ⁵D | 267.3 | Reverse transcriptase inhibition studies | Moderate |
Ribavirin-¹³C5 | ⁵¹³C | 251.1 | Antiviral metabolite tracking | Moderate |
(5R)-Rupintrivir-d3 | ³D | 592.6 | Rhinovirus protease inhibition | Moderate |
Key Observations :
- Structural Specificity: this compound targets HIV protease enzymes, whereas Nevirapine-d5 and Rupintrivir-d3 act on reverse transcriptase and rhinovirus proteases, respectively .
- Isotopic Impact : The six-deuterium substitution in this compound provides greater metabolic stability compared to analogs with fewer isotopic substitutions .
Comparison with Non-Deuterated Protease Inhibitors
- Ritonavir : Parent drug with MW 721 Da; used therapeutically but metabolized rapidly .
- Lopinavir : Often co-administered with Ritonavir; lacks deuterated analogs in clinical use .
Limitations and Considerations
- Cost and Availability: Deuterated analogs like this compound are expensive ($360/mg) compared to non-deuterated standards .
- Synthetic Complexity : Multi-site deuteration requires specialized isotopic synthesis protocols .
Biological Activity
Desthiazolylmethyloxycarbonyl Ritonavir-d6 (M1) is a stable isotope-labeled metabolite of Ritonavir, a well-known HIV-1 protease inhibitor. This compound has garnered attention for its unique biological activities and applications in research, particularly in the fields of virology and pharmacology. This article delves into the biological activity of M1, exploring its mechanism of action, biochemical properties, and implications in scientific research.
Target Interaction
This compound primarily interacts with the HIV-1 protease , an enzyme critical for the maturation of HIV virions. By binding to the active site of this protease, M1 effectively inhibits its activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.
Biochemical Pathways
M1 also influences several biochemical pathways:
- Proteasome Activity : M1 up-regulates chymotryptic, tryptic, and caspase-like activities of the 20S proteasome. This leads to a reduction in survivin levels in certain cancer cell lines (e.g., T47D and MDA-MB-231) and affects HER2 expression in SKBR3 cells.
- Cell Cycle Arrest : The compound induces a G0/G1 block and promotes apoptosis across various cell lines, indicating its potential as an anti-cancer agent.
Pharmacokinetics
Upon intraperitoneal administration, M1 reaches measurable plasma levels within one hour, with concentrations averaging 36 ± 23 µM. This pharmacokinetic profile is essential for understanding its efficacy and safety in therapeutic applications.
Biological Activity Overview
Clinical Studies on Ritonavir
Ritonavir has been studied extensively for its efficacy against HIV-1. A notable clinical trial involving 62 patients demonstrated that Ritonavir significantly reduced plasma viremia (up to 1.7 log reduction) and increased CD4 cell counts during treatment. Side effects included gastrointestinal disturbances but were generally well-tolerated . Although these studies primarily focus on Ritonavir, they provide insights into the biological activity of its metabolites like M1.
Endothelial Cell Studies
Research indicates that Ritonavir can cause cytotoxicity in human endothelial cells, leading to mitochondrial DNA damage. This effect is dose-dependent and may contribute to cardiovascular complications associated with long-term use of HIV protease inhibitors . Such findings highlight the importance of understanding the broader biological implications of compounds derived from Ritonavir.
Applications in Scientific Research
This compound serves multiple roles in scientific investigations:
- Metabolic Pathway Studies : As a labeled compound, it allows researchers to track metabolic pathways and degradation products of Ritonavir using mass spectrometry.
- Drug Interaction Analysis : Due to its ability to inhibit CYP3A4, M1 can be used to study drug-drug interactions, enhancing our understanding of pharmacokinetics in polypharmacy scenarios .
- Quality Control : It acts as a reference standard for analytical methods validating the quality of Ritonavir formulations.
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-YQNDCQBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.